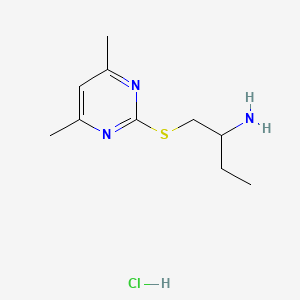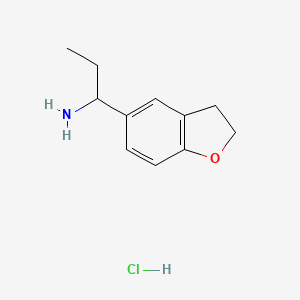
1-(2,3-Dihydrobenzofuran-5-yl)propan-1-amine hydrochloride
Übersicht
Beschreibung
“1-(2,3-Dihydrobenzofuran-5-yl)propan-1-amine hydrochloride” is a chemical compound with the molecular formula C11H16ClNO . It’s a stimulant of the cathinone class that has been sold online as a designer drug .
Molecular Structure Analysis
The molecular weight of this compound is 213.70 g/mol . The InChI code for this compound is 1S/C13H19NO.ClH/c1-4-11(14)9-5-6-12-10(7-9)8-13(2,3)15-12;/h5-7,11H,4,8,14H2,1-3H3;1H .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not fully available. The molecular weight is 213.70 g/mol .
Wissenschaftliche Forschungsanwendungen
Synthetic Applications and Chemical Properties
Substituted Phenethylamine Derivatives : This compound is part of a group of substituted phenethylamine derivatives identified in clandestine laboratories. Analytical properties of such derivatives have been characterized using advanced techniques, suggesting its role in the synthesis and study of novel organic compounds (Cui-mei Liu et al., 2017).
Structural Diversity in Chemical Libraries : It serves as a precursor in generating structurally diverse libraries through alkylation and ring closure reactions, indicating its utility in developing new chemical entities with potential pharmacological activities (G. Roman, 2013).
Biological Activities
Antiproliferative and Antimicrobial Properties : Schiff bases derived from 1,3,4-thiadiazole compounds, related structurally to dihydrobenzofuran derivatives, demonstrated significant DNA protective ability against oxidative damage and showed strong antimicrobial activity against various bacteria. This highlights the potential of dihydrobenzofuran derivatives in medicinal chemistry and drug development (M. Gür et al., 2020).
Antimicrobial Screening : Dihydrobenzofurans synthesized via photochemical methods have shown moderate antibacterial activity against a spectrum of bacteria, including both Gram-positive and Gram-negative strains. This suggests their potential application in developing new antimicrobial agents (K. Ravi et al., 2012).
Chemical Synthesis and Modification Techniques
Synthesis of Dihydrobenzofuran Derivatives : Studies have developed efficient synthetic protocols for dihydrobenzofuran derivatives, aiming at a variety of biological activities. These methodologies enable the exploration of dihydrobenzofuran scaffolds in drug discovery, illustrating the compound's versatility in synthetic organic chemistry (Liena Qin et al., 2017).
Improved Synthesis Processes : Research on improving the synthesis process for related compounds emphasizes the ongoing efforts to enhance the efficiency and yield of dihydrobenzofuran-based compounds, further underlining their significance in chemical synthesis (Deng Yong, 2010).
Wirkmechanismus
Target of Action
The primary target of 1-(2,3-Dihydrobenzofuran-5-yl)propan-1-amine hydrochloride is the human dopamine transporter (hDAT), norepinephrine transporter (hNET), and serotonin transporter (hSERT) . These transporters play a crucial role in the reuptake of neurotransmitters from the synaptic cleft, thereby regulating the concentration of these neurotransmitters in the brain.
Mode of Action
1-(2,3-Dihydrobenzofuran-5-yl)propan-1-amine hydrochloride interacts with its targets by inhibiting the reuptake of neurotransmitters . This results in an increased concentration of these neurotransmitters in the synaptic cleft, leading to prolonged neurotransmitter action and enhanced signal transmission.
Biochemical Pathways
The compound affects the monoaminergic system, which includes the dopaminergic, noradrenergic, and serotonergic pathways . By inhibiting the reuptake of dopamine, norepinephrine, and serotonin, it enhances the activity of these pathways, leading to downstream effects such as increased arousal, mood elevation, and enhanced cognitive function.
Result of Action
The molecular and cellular effects of 1-(2,3-Dihydrobenzofuran-5-yl)propan-1-amine hydrochloride’s action include increased neurotransmitter levels in the synaptic cleft and enhanced neurotransmission . These effects can lead to physiological responses such as increased arousal, mood elevation, and enhanced cognitive function.
Eigenschaften
IUPAC Name |
1-(2,3-dihydro-1-benzofuran-5-yl)propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c1-2-10(12)8-3-4-11-9(7-8)5-6-13-11;/h3-4,7,10H,2,5-6,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTOJLUGPNIQFSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC2=C(C=C1)OCC2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dihydrobenzofuran-5-yl)propan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



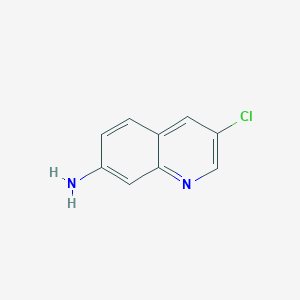


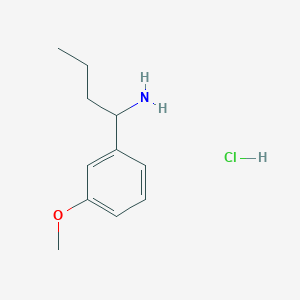


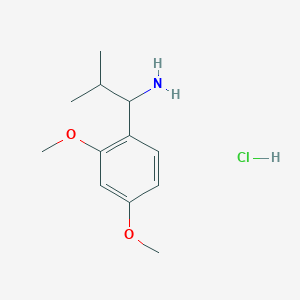

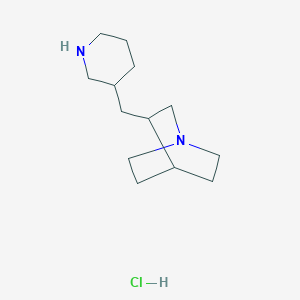
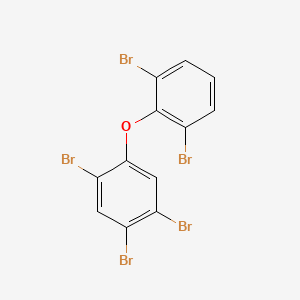
![(8-Azabicyclo[3.2.1]octan-3-yl)(thiophen-2-yl)methanone hydrochloride](/img/structure/B1457985.png)

![tert-Butyl 4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxylate](/img/structure/B1457987.png)
